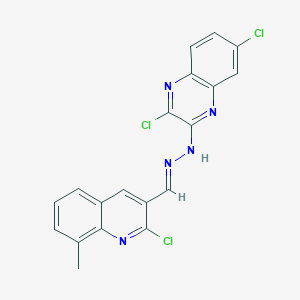![molecular formula C16H13ClN6 B304661 4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304661.png)
4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone, commonly known as CBTBH, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CBTBH belongs to the family of hydrazones and has been extensively studied for its biological properties.
Mécanisme D'action
The mechanism of action of CBTBH is not fully understood; however, it is believed to exert its biological effects through the modulation of various cellular pathways. CBTBH has been shown to inhibit the activity of various enzymes and transcription factors involved in cell proliferation and survival. Moreover, CBTBH has been shown to induce the production of reactive oxygen species, leading to cell death in cancer cells.
Biochemical and Physiological Effects
CBTBH has been shown to exhibit various biochemical and physiological effects. CBTBH has been shown to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. Moreover, CBTBH has been shown to possess antioxidant activity and has been shown to scavenge free radicals. CBTBH has also been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
CBTBH has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, making it readily available for research purposes. Moreover, CBTBH has been extensively studied, and its biological properties are well characterized. However, CBTBH also has limitations. It is a synthetic compound that may not fully represent the complexity of natural compounds. Moreover, CBTBH may exhibit off-target effects, leading to potential false-positive results.
Orientations Futures
CBTBH has shown promising results in various preclinical studies, and further research is needed to fully understand its potential therapeutic applications. Future studies should focus on elucidating the mechanism of action of CBTBH and identifying its molecular targets. Moreover, future studies should investigate the pharmacokinetics and pharmacodynamics of CBTBH to determine its suitability as a therapeutic agent. Finally, future studies should investigate the potential synergistic effects of CBTBH in combination with other therapeutic agents.
Méthodes De Synthèse
CBTBH can be synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with 1,2-dihydro-1,2,4-triazin-3-one followed by the reaction with o-phenylenediamine. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
CBTBH has been studied for its potential therapeutic applications in various fields, including cancer, infectious diseases, and neurodegenerative disorders. Several studies have shown that CBTBH exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. CBTBH has also been shown to possess antimicrobial activity against various bacterial and fungal strains. Moreover, CBTBH has been investigated for its neuroprotective effects and has shown promising results in animal models of neurodegenerative diseases.
Propriétés
Nom du produit |
4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone |
|---|---|
Formule moléculaire |
C16H13ClN6 |
Poids moléculaire |
324.77 g/mol |
Nom IUPAC |
N-[(E)-(4-chlorophenyl)methylideneamino]-1,2-dihydro-[1,2,4]triazino[4,3-a]benzimidazol-3-amine |
InChI |
InChI=1S/C16H13ClN6/c17-12-7-5-11(6-8-12)9-18-20-15-10-23-14-4-2-1-3-13(14)19-16(23)22-21-15/h1-10,20-21H,(H,19,22)/b18-9+ |
Clé InChI |
ZBNZMSUGDPAPSB-GIJQJNRQSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)N=C3N2C=C(NN3)N/N=C/C4=CC=C(C=C4)Cl |
SMILES |
C1=CC=C2C(=C1)N=C3N2C=C(NN3)NN=CC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)N=C3N2C=C(NN3)NN=CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-chloro-2-(4-isoxazolyl)phenoxy]-N'-[(4-oxo-4H-chromen-3-yl)methylene]acetohydrazide](/img/structure/B304578.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![(6E)-6-[[2-[3-(2-hydroxyethylsulfanyl)quinoxalin-2-yl]hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304583.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(9-chloro-5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](4-chlorophenyl)methanone](/img/structure/B304587.png)
![N'-[(4-chloro-2H-chromen-3-yl)methylene]-2-[2-(4-isoxazolyl)phenoxy]acetohydrazide](/img/structure/B304588.png)
![2-(4-chlorophenyl)-8-methoxy-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304589.png)

![8-nitro-5-(2-oxo-2-phenylethyl)-1-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304592.png)
![2-[4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-N'-[(3-chloro-2-quinoxalinyl)methylene]acetohydrazide](/img/structure/B304594.png)
![5-{[4-bromo-2-(1-phenyl-1H-pyrazol-3-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B304596.png)

![2-(4-chlorophenyl)-11H-[1,2,4]triazolo[5',1':2,3][1,3]thiazino[6,5-b]quinolin-11-ol](/img/structure/B304598.png)
![8-[2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-chromen-2-one](/img/structure/B304601.png)